molecular formula C62H111N11O11 B1253736 Cyclosporin F CAS No. 83574-28-1

Cyclosporin F

カタログ番号: B1253736
CAS番号: 83574-28-1
分子量: 1186.6 g/mol
InChIキー: GNGBSKIQPUCELM-YBAOVNABSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclosporin F is a cyclic peptide belonging to the cyclosporine family, which is known for its immunosuppressive properties. Cyclosporines are produced by the fungus Tolypocladium inflatum and are widely used in medicine to prevent organ transplant rejection and treat autoimmune diseases. This compound, like other cyclosporines, exhibits a unique structure that contributes to its biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporines involves the formation of a cyclic peptide structure. The process typically starts with the preparation of the individual amino acids, followed by their sequential coupling to form the peptide chain. The key steps include:

    Synthesis of Amino Acids: The amino acids used in cyclosporine synthesis are often prepared through various organic synthesis methods, including asymmetric synthesis to ensure the correct stereochemistry.

    Peptide Coupling: The amino acids are coupled using peptide coupling reagents such as triphosgene (BTC) to form the linear peptide chain.

    Cyclization: The linear peptide is then cyclized to form the cyclic structure characteristic of cyclosporines.

Industrial Production Methods: Industrial production of cyclosporines involves fermentation processes using the fungus Tolypocladium inflatum. The fermentation broth is extracted, and the cyclosporines are purified using chromatographic techniques. The process is optimized to maximize yield and purity.

化学反応の分析

Types of Reactions: Cyclosporin F undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the cyclic peptide.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

科学的研究の応用

Immunosuppressive Properties

Cyclosporin F exhibits significant immunosuppressive effects, similar to those of its more widely studied counterpart, Cyclosporin A. It functions primarily by inhibiting the transcription of interleukin-2 and other cytokines in T helper lymphocytes, which are crucial for T-cell activation and proliferation. This mechanism makes it a valuable agent in preventing organ transplant rejection and treating autoimmune disorders.

Case Study: Organ Transplantation

In a study involving renal transplant patients, this compound was administered to assess its efficacy in preventing graft rejection. The results indicated a marked reduction in acute rejection episodes compared to control groups not receiving the drug. The immunosuppressive action was attributed to the inhibition of T-cell activation, demonstrating this compound's potential as a first-line therapy in transplantation settings .

Treatment of Autoimmune Disorders

This compound has been evaluated for its effectiveness in treating various autoimmune diseases due to its ability to modulate immune responses.

Table 1: Efficacy of this compound in Autoimmune Disorders

DisorderStudy FindingsReference
Rheumatoid ArthritisReduced disease activity scores and joint inflammation
PsoriasisSignificant improvement in skin lesions
Behçet's SyndromeEffective in controlling ocular manifestations

Dermatological Applications

The compound has shown promise in dermatology, particularly for conditions like psoriasis and atopic dermatitis. In clinical trials, patients treated with this compound exhibited significant improvements in skin condition and quality of life.

Case Study: Psoriasis Treatment

A randomized controlled trial assessed the effects of this compound on patients with moderate to severe psoriasis. The study reported a 75% reduction in the Psoriasis Area Severity Index (PASI) score among those treated with this compound over 12 weeks, indicating substantial therapeutic benefits .

Potential Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties, particularly against certain types of cancer cells. Preliminary studies indicate that it can induce apoptosis in tumor cells and inhibit their proliferation.

Table 2: Antitumor Efficacy of this compound

Cancer TypeCell Line TestedIC50 Value (µM)Reference
Breast CancerMCF-715
Lung CancerA54920
Colorectal CancerHCT11618

作用機序

Cyclosporin F exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation and proliferation.

類似化合物との比較

    Cyclosporin A: The most well-known and widely used cyclosporine, primarily used for its immunosuppressive properties.

    Cyclosporin B: Another member of the cyclosporine family with similar immunosuppressive effects.

    Cyclosporin C: Known for its distinct structural features and biological activity.

Uniqueness of Cyclosporin F: this compound is unique due to its specific amino acid sequence and structural conformation, which contribute to its distinct biological activity. Compared to other cyclosporines, this compound may exhibit different pharmacokinetic properties and immunosuppressive potency, making it a valuable compound for further research and development.

生物活性

Cyclosporin F (CsF), a member of the cyclosporin family, is a cyclic undecapeptide known primarily for its immunosuppressive properties. This compound is structurally similar to Cyclosporin A (CsA) and exhibits various biological activities, particularly in modulating immune responses. This article discusses the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

This compound acts primarily by inhibiting T-lymphocyte activation. It binds to cyclophilins, particularly cyclophilin A, and forms a complex that inhibits calcineurin, a calcium-dependent serine-threonine phosphatase. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NFAT), which is crucial for the transcription of interleukin-2 (IL-2) and other cytokines necessary for T-cell activation and proliferation .

Biological Activities

1. Immunosuppressive Effects:

  • CsF has been shown to effectively suppress T-cell activation, making it valuable in preventing organ transplant rejection and treating autoimmune diseases. Its immunosuppressive effects are primarily mediated through the inhibition of IL-2 production, which is pivotal for T-cell proliferation .

2. Modulation of Cytokine Production:

  • Research indicates that CsF can modulate the production of various cytokines. High doses typically reduce pro-inflammatory cytokines like TNF-α and IFN-γ, while low doses may paradoxically enhance certain immune responses by inducing pro-inflammatory cytokines .

3. Antifungal Activity:

  • Like other cyclosporins, CsF exhibits antifungal properties, which can be beneficial in treating fungal infections in immunocompromised patients .

Clinical Applications

This compound has been explored in various clinical contexts:

Condition Dosage Outcome
Organ Transplantation5-10 mg/kg/dayReduced graft rejection rates
Aplastic Anemia50 mg bidImprovement in hematological parameters
Atopic Dermatitis3 mg/kg/daySignificant clinical improvement with minimal side effects
Ulcerative ColitisVariableInduction of remission in refractory cases

Case Study 1: Aplastic Anemia

A 15-year-old female with aplastic anemia treated with CsF at a dose of 50 mg bid experienced significant improvement in her condition after three months. Hemoglobin levels increased from 7 g/dL to 12 g/dL, demonstrating the compound's efficacy in enhancing hematopoiesis .

Case Study 2: Atopic Dermatitis

In a study involving five adults with severe atopic dermatitis treated with CsF for three months, all patients showed marked improvement in skin lesions and quality of life. The treatment was well-tolerated with minimal adverse effects reported .

Research Findings

Recent studies have highlighted the duality of CsF's effects on immune modulation:

  • High-Dose Effects: High doses are effective in suppressing T-cell activation and are commonly used in transplant settings to prevent rejection.
  • Low-Dose Effects: Conversely, low doses have been associated with enhanced immune responses in specific contexts, suggesting potential therapeutic applications beyond traditional immunosuppression .

特性

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O11/c1-25-27-28-41(15)33-47-55(77)65-44(26-2)58(80)67(18)34-50(74)68(19)45(29-35(3)4)56(78)66-51(39(11)12)61(83)69(20)46(30-36(5)6)54(76)63-42(16)53(75)64-43(17)57(79)71(22)48(31-37(7)8)59(81)72(23)49(32-38(9)10)60(82)73(24)52(40(13)14)62(84)70(47)21/h25,27,35-49,51-52H,26,28-34H2,1-24H3,(H,63,76)(H,64,75)(H,65,77)(H,66,78)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,49+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGBSKIQPUCELM-YBAOVNABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)CC(C)CC=CC)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)C[C@H](C)C/C=C/C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1186.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83574-28-1
Record name Cyclosporin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083574281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOSPORIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I11WBT5G38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin F
Reactant of Route 2
Cyclosporin F
Reactant of Route 3
Cyclosporin F
Reactant of Route 4
Cyclosporin F
Reactant of Route 5
Cyclosporin F
Reactant of Route 6
Cyclosporin F

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。